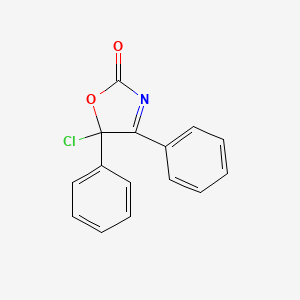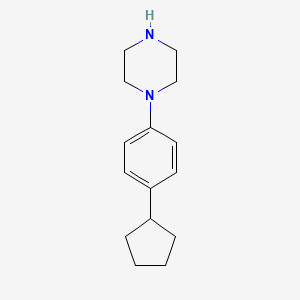
Piperazine, 1-(4-cyclopentylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(4-cyclopentylphenyl)- is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(4-cyclopentylphenyl)-piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize palladium-catalyzed cyclization reactions, which provide high yields and regioselectivity .
Analyse Des Réactions Chimiques
1-(4-cyclopentylphenyl)-piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, sulfonium salts, and aziridines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield piperazinopyrrolidinones, while substitution reactions can produce various substituted piperazines .
Applications De Recherche Scientifique
1-(4-cyclopentylphenyl)-piperazine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperazine derivatives are known for their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound is also utilized in the development of pharmaceuticals and natural products due to its ability to improve pharmacological and pharmacokinetic profiles .
Mécanisme D'action
The mechanism of action of 1-(4-cyclopentylphenyl)-piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, piperazine compounds may block acetylcholine at the myoneural junction, further contributing to their neuromuscular effects .
Comparaison Avec Des Composés Similaires
1-(4-cyclopentylphenyl)-piperazine can be compared to other piperazine derivatives, such as 1,4-diazacyclohexane and hexahydropyrazine . While these compounds share a similar core structure, 1-(4-cyclopentylphenyl)-piperazine is unique due to its cyclopentylphenyl substituent, which may enhance its pharmacological properties . Other similar compounds include trimetazidine, ranolazine, and aripiprazole, which also contain piperazine moieties and exhibit various therapeutic effects .
Propriétés
Numéro CAS |
113681-96-2 |
|---|---|
Formule moléculaire |
C15H22N2 |
Poids moléculaire |
230.35 g/mol |
Nom IUPAC |
1-(4-cyclopentylphenyl)piperazine |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(3-1)14-5-7-15(8-6-14)17-11-9-16-10-12-17/h5-8,13,16H,1-4,9-12H2 |
Clé InChI |
SSBPRECIASNPRL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC=C(C=C2)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


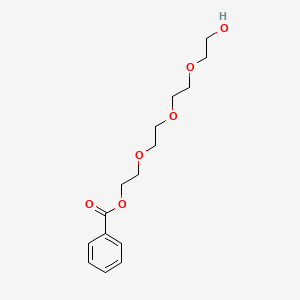
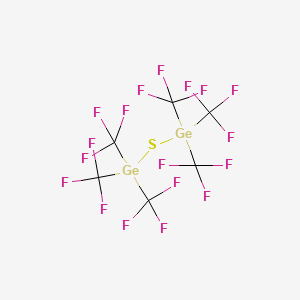
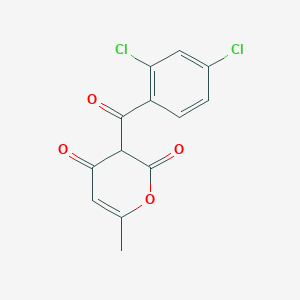
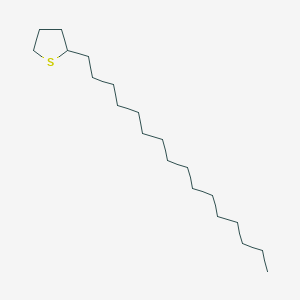
![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)

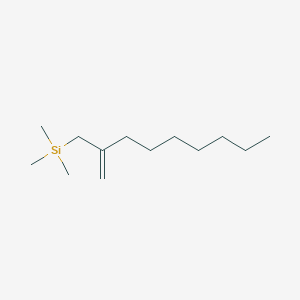
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
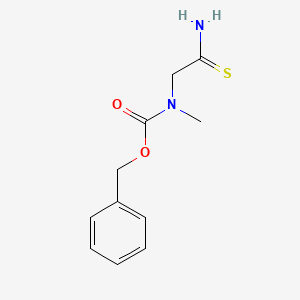
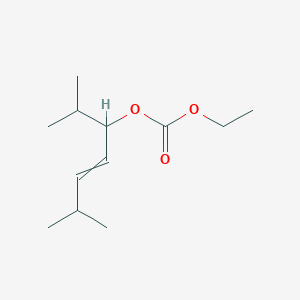

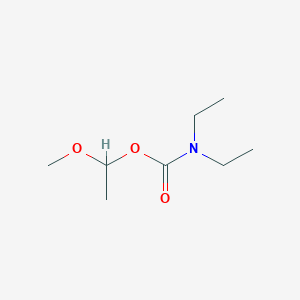
![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)
